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molecular formula C6H11NO2 B8296831 N-acetyl-2-hydroxypyrrolidine

N-acetyl-2-hydroxypyrrolidine

Cat. No. B8296831
M. Wt: 129.16 g/mol
InChI Key: PMUPYMPBTYMXDU-UHFFFAOYSA-N
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Patent
US04864055

Procedure details

One g of N-acetyl-2-methoxypyrrolidine (largely E plus lesser an amounts of B, C and D), 0.9 g of 2,4-pentandiol and 240 mg of N-methyl-2-pyrrolidone internal standard were heated at 50°-55° C. in 1 mL of H2O. A separate sample was heated in 1 mL of EtOAc. Results in both samples were similar: rapid initial formation of a small peak at 8.02 min (cyclic hemiamidal of the diol?), followed by growth of major product peaks at 8.35 and 8.73 min, the epimeric cyclic acetals. Small quantities of dehydrated product G (r.t.=4.75 min), and, in the aqueous sample, N-acetyl-2-hydroxypyrrolidine, F (before A at ~5.6 min) were also produced. One of the diols appeared to react faster and to a greater extent than the other. Measurements at 3-4 hr were close to the overnight values: ~87% conversion of A, 60-70% of B and essentially quantitative conversion of C and D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclic acetals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[O:9]C)(=[O:3])[CH3:2].CC(O)CC(O)C.CN1CCCC1=O>O.CCOC(C)=O>[C:1]([N:4]1[CH2:8][CH2:7][CH:6]=[CH:5]1)(=[O:3])[CH3:2].[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[OH:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1C(CCC1)OC
Name
Quantity
0.9 g
Type
reactant
Smiles
CC(CC(C)O)O
Name
Quantity
240 mg
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
cyclic acetals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Results in both samples
CUSTOM
Type
CUSTOM
Details
followed by growth of major product peaks at 8.35 and 8.73 min
Duration
8.73 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C=CCC1
Name
Type
product
Smiles
C(C)(=O)N1C(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04864055

Procedure details

One g of N-acetyl-2-methoxypyrrolidine (largely E plus lesser an amounts of B, C and D), 0.9 g of 2,4-pentandiol and 240 mg of N-methyl-2-pyrrolidone internal standard were heated at 50°-55° C. in 1 mL of H2O. A separate sample was heated in 1 mL of EtOAc. Results in both samples were similar: rapid initial formation of a small peak at 8.02 min (cyclic hemiamidal of the diol?), followed by growth of major product peaks at 8.35 and 8.73 min, the epimeric cyclic acetals. Small quantities of dehydrated product G (r.t.=4.75 min), and, in the aqueous sample, N-acetyl-2-hydroxypyrrolidine, F (before A at ~5.6 min) were also produced. One of the diols appeared to react faster and to a greater extent than the other. Measurements at 3-4 hr were close to the overnight values: ~87% conversion of A, 60-70% of B and essentially quantitative conversion of C and D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclic acetals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[O:9]C)(=[O:3])[CH3:2].CC(O)CC(O)C.CN1CCCC1=O>O.CCOC(C)=O>[C:1]([N:4]1[CH2:8][CH2:7][CH:6]=[CH:5]1)(=[O:3])[CH3:2].[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[OH:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1C(CCC1)OC
Name
Quantity
0.9 g
Type
reactant
Smiles
CC(CC(C)O)O
Name
Quantity
240 mg
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
cyclic acetals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Results in both samples
CUSTOM
Type
CUSTOM
Details
followed by growth of major product peaks at 8.35 and 8.73 min
Duration
8.73 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C=CCC1
Name
Type
product
Smiles
C(C)(=O)N1C(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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